4-(4-Bromophenyl)thiazole-2-carboxylic acid
CAS No.: 886366-94-5
Cat. No.: VC3347378
Molecular Formula: C10H6BrNO2S
Molecular Weight: 284.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886366-94-5 |
|---|---|
| Molecular Formula | C10H6BrNO2S |
| Molecular Weight | 284.13 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) |
| Standard InChI Key | JZGOVEPJNODGBT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Br |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
4-(4-Bromophenyl)thiazole-2-carboxylic acid has the molecular formula C₁₀H₆BrNO₂S with a precise molecular weight of 284.13 g/mol . This relatively low molecular weight makes it suitable for various chemical modifications and potential drug development applications, as it provides room for structural elaboration while still maintaining drug-like properties.
Structural Features
The compound's structure consists of three primary components: a thiazole ring, a 4-bromophenyl group, and a carboxylic acid moiety. The thiazole ring serves as the central scaffold, with the 4-bromophenyl group attached at the 4-position and the carboxylic acid functionality at the 2-position . This arrangement creates a planar molecular framework with specific electronic distribution that influences its chemical reactivity and potential biological interactions.
The IUPAC name of the compound is 4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid, which precisely describes its structural arrangement . The bromine substituent on the phenyl ring provides a site for potential halogen bonding interactions, which can be significant in protein-ligand interactions in biological systems.
Table 1: Chemical Identifiers of 4-(4-Bromophenyl)thiazole-2-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 886366-94-5 |
| IUPAC Name | 4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid |
| Molecular Formula | C₁₀H₆BrNO₂S |
| Molecular Weight | 284.13 g/mol |
| Standard InChI | InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) |
| Standard InChIKey | JZGOVEPJNODGBT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Br |
Physical Properties
4-(4-Bromophenyl)thiazole-2-carboxylic acid is typically supplied as a solid compound with a purity standard of greater than 95% for research applications . The compound has a calculated LogP value of 3.27080, indicating moderate lipophilicity which affects its solubility characteristics and potential membrane permeability in biological systems . This property is particularly relevant for pharmaceutical research, as it influences both the pharmacokinetic and pharmacodynamic profiles of compounds.
For practical laboratory handling, it is important to note that the compound should be stored at ambient temperature, away from moisture, to maintain its stability and integrity . The moderate lipophilicity suggests that the compound would have limited water solubility but improved solubility in organic solvents, which is consistent with the handling recommendations provided in technical documentation.
Synthesis and Preparation
The synthesis of 4-(4-Bromophenyl)thiazole-2-carboxylic acid typically involves multiple reaction steps, beginning with thiazole derivative formation. Although specific synthetic routes may vary depending on starting materials and desired yields, one documented method involves a three-step process that produces the final compound as a pale yellow solid with an approximate yield of 55%.
The general synthetic approach often builds upon established methods for thiazole ring construction, followed by specific modifications to introduce the bromophenyl substituent and carboxylic acid functionality. These synthetic procedures typically employ standard organic chemistry techniques and can be adapted for both laboratory-scale preparation and potential industrial production.
Synthetic chemists interested in preparing this compound should consider reaction conditions that optimize yield while minimizing side product formation. The presence of both the bromine atom and the carboxylic acid group requires careful consideration of reaction conditions to prevent undesired side reactions or degradation of these functional groups during synthesis.
Research Findings and Future Directions
Current research on thiazole derivatives emphasizes the critical role of structural modifications in enhancing biological activity. Evidence suggests that specific functional groups can significantly impact a compound's efficacy in various therapeutic applications, from anticonvulsant to anticancer activities. The presence of the bromine substituent in 4-(4-Bromophenyl)thiazole-2-carboxylic acid, for example, provides a site for potential structural elaboration or modification that could tune the compound's properties for specific biological targets.
Future studies on 4-(4-Bromophenyl)thiazole-2-carboxylic acid should focus on several key areas. First, comprehensive assessment of its biological activity profile across different therapeutic targets would provide valuable insights into potential applications. Second, structure-activity relationship studies involving systematic modifications of the core structure could identify optimized analogs with improved potency or selectivity. Finally, computational approaches such as molecular docking and simulation could help elucidate potential binding modes with biological targets, guiding further development efforts.
The compound's structural features make it particularly amenable to medicinal chemistry explorations. The carboxylic acid group, for instance, provides a convenient handle for derivatization, including the formation of esters, amides, or other carboxylic acid derivatives with potentially improved pharmacokinetic properties or target selectivity.
| Amount | 1 mM Solution | 5 mM Solution | 10 mM Solution |
|---|---|---|---|
| 1 mg | 3.5195 mL | 0.7039 mL | 0.3520 mL |
| 5 mg | 17.5976 mL | 3.5195 mL | 1.7598 mL |
| 10 mg | 35.1952 mL | 7.0390 mL | 3.5195 mL |
Once prepared, stock solutions should be stored in separate aliquots to prevent degradation from repeated freeze-thaw cycles, which can compromise the compound's integrity and experimental reliability .
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